molecular formula C9H8ClNO3 B1608736 Methyl 2-(4-chloroanilino)-2-oxoacetate CAS No. 41374-66-7

Methyl 2-(4-chloroanilino)-2-oxoacetate

Cat. No. B1608736
Key on ui cas rn: 41374-66-7
M. Wt: 213.62 g/mol
InChI Key: DVCNIZWLRANNMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04483707

Procedure details

With stirring, 6.7 g of monomethyl oxalate chloride are added dropwise at 0° to 5° C. to a solution of 6.4 g of 4-chloroaniline and 7.9 g pyridine in 150 ml of dry methylene chloride. When the addition is complete, the suspension is stirred for 30 minutes at room temperature, then diluted with 100 ml of methylene chloride, washed twice with 3N hydrochloric acid and once with saturated sodium bicarbonate solution, dried and concentrated. The residual oil crystallises on trituration, affording 10.4 g of crystalline title compound with a melting point of 162°-164° C.
Name
monomethyl oxalate chloride
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[C:2]([O:7][CH3:8])(=[O:6])[C:3]([O-])=[O:4].[Cl:9][C:10]1[CH:16]=[CH:15][C:13]([NH2:14])=[CH:12][CH:11]=1.N1C=CC=CC=1>C(Cl)Cl>[Cl:9][C:10]1[CH:16]=[CH:15][C:13]([NH:14][C:3](=[O:4])[C:2]([O:7][CH3:8])=[O:6])=[CH:12][CH:11]=1 |f:0.1|

Inputs

Step One
Name
monomethyl oxalate chloride
Quantity
6.7 g
Type
reactant
Smiles
[Cl-].C(C(=O)[O-])(=O)OC
Name
Quantity
6.4 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
7.9 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
STIRRING
Type
STIRRING
Details
the suspension is stirred for 30 minutes at room temperature
Duration
30 min
WASH
Type
WASH
Details
washed twice with 3N hydrochloric acid and once with saturated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residual oil crystallises on trituration

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC(C(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 g
YIELD: CALCULATEDPERCENTYIELD 100.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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